molecular formula C10H19N3O B13072950 1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol

1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol

Cat. No.: B13072950
M. Wt: 197.28 g/mol
InChI Key: GCJPKBAVZNTEQF-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group, a methyl group, and a dimethylbutanol moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced by nitration of the pyrazole ring followed by reduction of the nitro group to an amino group.

    Attachment of the Dimethylbutanol Moiety: The final step involves the alkylation of the pyrazole ring with 3,3-dimethylbutan-2-ol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group and other substituents on the pyrazole ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the pyrazole ring.

Scientific Research Applications

1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may have potential biological activity and can be studied for its effects on biological systems.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol: Similar structure but lacks the methyl group on the pyrazole ring.

    1-(4-Methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol: Similar structure but lacks the amino group on the pyrazole ring.

    1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol: Similar structure but has a different alkyl group attached to the pyrazole ring.

Uniqueness

1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is unique due to the specific combination of functional groups and the arrangement of atoms in its structure

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

1-(3-amino-4-methylpyrazol-1-yl)-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C10H19N3O/c1-7-5-13(12-9(7)11)6-8(14)10(2,3)4/h5,8,14H,6H2,1-4H3,(H2,11,12)

InChI Key

GCJPKBAVZNTEQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(C(C)(C)C)O

Origin of Product

United States

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